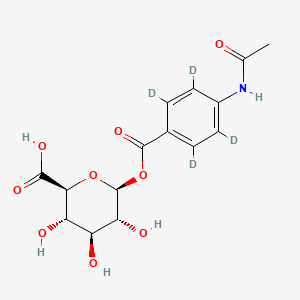

Acedoben-d4 Acyl-beta-D-glucuronide

Description

Contextualization of Acedoben and its Metabolites in Xenobiotic Biotransformation

Xenobiotic biotransformation is the process by which living organisms metabolize foreign chemical compounds (xenobiotics), such as drugs and toxins. noaa.gov This process typically occurs in two phases: Phase I (functionalization) and Phase II (conjugation). nih.govwikipedia.orgguidechem.com These reactions aim to convert lipophilic compounds into more hydrophilic, water-soluble products that can be easily excreted. nih.gov

Acedoben, also known as p-acetamidobenzoic acid (PACBA), is itself a metabolite. nih.govchemicalbook.com It is formed through the Phase II acetylation of p-aminobenzoic acid (PABA), a naturally occurring substance, and is also a known metabolite of the local anesthetic, Benzocaine. nih.govchemicalbook.com The acetylation of PABA to form Acedoben is catalyzed by N-acetyltransferase enzymes.

Acedoben, possessing a carboxylic acid group, undergoes further Phase II metabolism, specifically glucuronidation. wikipedia.org This reaction involves the conjugation of glucuronic acid to the carboxylic acid moiety of Acedoben, resulting in the formation of Acedoben Acyl-beta-D-glucuronide. This glucuronide is a significant metabolite intended to facilitate the elimination of the parent compound from the body. wikipedia.org The subject of this article, Acedoben-d4 Acyl-beta-D-glucuronide, is a version of this metabolite that has been synthetically labeled with four deuterium (B1214612) atoms for research purposes. chemicalbook.com

Fundamental Principles and Significance of Isotopic Labeling in Chemical Biology and Pharmaceutical Sciences

Isotopic labeling is a technique that involves the replacement of specific atoms within a molecule with their isotopes. guidechem.com This method is a cornerstone of chemical biology and pharmaceutical sciences, providing profound insights into the behavior of molecules in biological systems. nih.gov

Isotopes are variants of an element that have the same number of protons but a different number of neutrons. Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. nih.gov Its nucleus contains one proton and one neutron, making it approximately twice as heavy as the common hydrogen isotope, protium (B1232500) (¹H).

This mass difference is the key to its utility in research. While behaving chemically almost identically to hydrogen, its increased mass allows it to be distinguished by mass-sensitive analytical techniques like mass spectrometry (MS). Because it is not radioactive, it is safer to handle and can be used in a wider range of experiments, including long-term studies, compared to radioactive isotopes like tritium. noaa.gov

Deuterated analogs, such as this compound, serve as invaluable tools in metabolic research, primarily as internal standards for quantitative analysis.

Key advantages include:

Enhanced Accuracy in Mass Spectrometry: In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), a known quantity of the deuterated standard is added to a biological sample. Since the deuterated and non-deuterated versions of the compound have nearly identical chemical and physical properties, they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. nih.gov This co-elution helps to correct for variations and matrix effects, leading to more precise and accurate quantification of the target analyte. researchgate.net

Metabolite Identification: The distinct mass shift provided by the deuterium atoms makes it easier to identify and confirm the structure of metabolites in complex biological matrices. wikipedia.org

Studying Metabolic Pathways: Labeled compounds allow researchers to trace the metabolic fate of a drug or xenobiotic through an organism, helping to delineate complex metabolic pathways. nih.govecmdb.ca

Overview of Acyl Glucuronides as Phase II Drug Metabolites

Glucuronidation is a major Phase II metabolic pathway for many compounds, including drugs that contain carboxylic acid groups. nih.govwikipedia.org This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes and results in the formation of glucuronide conjugates. acs.org

Acyl glucuronides are ester conjugates formed between a carboxylic acid group on a xenobiotic and glucuronic acid. This conjugation significantly increases the water solubility and molecular weight of the parent compound, facilitating its excretion via urine or bile.

However, acyl glucuronides are known to be chemically reactive esters. nih.govnih.gov They can undergo several spontaneous reactions in the body:

Hydrolysis: The ester bond can be cleaved, reverting the metabolite back to the original parent drug (aglycone).

Acyl Migration: The acyl group can move from its initial 1-β position on the glucuronic acid ring to other positions (2-, 3-, and 4-isomers). nih.gov

Covalent Binding: Due to their electrophilic nature, some acyl glucuronides can covalently bind to nucleophilic sites on macromolecules like proteins. nih.govwikipedia.org

The inherent reactivity and instability of acyl glucuronides present specific challenges for researchers. Their stability can be influenced by factors such as pH and temperature. Therefore, careful procedures for sample collection, handling, and storage are crucial to ensure the generation of reliable data during research studies. The potential for acyl glucuronides to form protein adducts has also made them a subject of interest in toxicology and drug safety assessment. nih.govwikipedia.org The synthesis of stable, isotopically labeled standards like this compound is therefore essential for accurately studying the pharmacokinetics and potential reactivity of this class of metabolites.

Structure

3D Structure

Properties

Molecular Formula |

C15H17NO9 |

|---|---|

Molecular Weight |

359.32 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(4-acetamido-2,3,5,6-tetradeuteriobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C15H17NO9/c1-6(17)16-8-4-2-7(3-5-8)14(23)25-15-11(20)9(18)10(19)12(24-15)13(21)22/h2-5,9-12,15,18-20H,1H3,(H,16,17)(H,21,22)/t9-,10-,11+,12-,15-/m0/s1/i2D,3D,4D,5D |

InChI Key |

UMTXIFPCUCHZHQ-CPWGOGNHSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[2H])[2H])NC(=O)C)[2H] |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Origin of Product |

United States |

Chemical Synthesis and Isotopic Labeling Strategies for Acedoben D4 Acyl Beta D Glucuronide

Synthetic Pathways and Methodologies for Acyl Glucuronides

The formation of acyl glucuronides is a major metabolic pathway for compounds containing carboxylic acid moieties. The synthesis of these conjugates in the laboratory is essential for their use as analytical standards.

Glycosylation Reactions in Glucuronide Synthesis

The core of acyl glucuronide synthesis lies in the formation of a glycosidic bond between the carboxylic acid (the aglycone) and the glucuronic acid sugar moiety. Anomeric stereocontrol is a crucial aspect of this process to obtain the naturally occurring β-anomer. rsc.org

One common method is the Koenigs-Knorr reaction , which involves the use of a glycosyl halide donor with the aglycone in the presence of a heavy metal salt promoter, such as silver or mercury salts. However, due to the toxicity of these promoters, alternative methods have been developed.

The Mitsunobu reaction offers a milder alternative for the condensation of the carboxylic acid with a protected glucuronic acid donor. nih.gov This reaction typically employs diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD) and triphenylphosphine (B44618) (PPh3) to activate the hydroxyl group of the glucuronic acid donor for nucleophilic attack by the carboxylate. nih.gov

Another widely used approach is the trichloroacetimidate (B1259523) method . rsc.org In this method, a protected glucuronic acid is converted into a trichloroacetimidate donor, which is then activated by a Lewis acid, such as boron trifluoride etherate (BF3·OEt2), to react with the carboxylic acid. This method often provides good yields and high β-selectivity.

The choice of protecting groups for the glucuronic acid donor is critical to prevent unwanted side reactions and to ensure the desired regioselectivity. Common protecting groups include benzyl (B1604629) ethers, which can be removed by catalytic hydrogenation, and acetyl or benzoyl esters, which are typically removed under basic or acidic conditions. nih.gov

Strategies for Derivatization and Stabilization of Glucuronide Conjugates

Acyl glucuronides are known to be unstable, undergoing intramolecular acyl migration to form positional isomers (2-O, 3-O, and 4-O-acyl isomers) and hydrolysis back to the parent aglycone. rsc.org Stabilization of these conjugates is therefore a significant consideration.

One strategy to minimize degradation during synthesis and storage is to keep the final compound in a lyophilized state or as a solution in an aprotic solvent at low temperatures.

Derivatization can also be employed, not only for stabilization but also to aid in the analytical characterization of the glucuronide. For instance, esterification of the carboxyl group of the glucuronic acid moiety can prevent intramolecular cyclization and increase stability. nih.gov Methylation or other forms of alkylation of the hydroxyl groups of the glucuronic acid can also prevent acyl migration. However, these derivatization strategies are often used for analytical purposes rather than for producing a standard that is chemically identical to the metabolite.

Principles and Execution of Deuterium (B1214612) Incorporation for Acedoben-d4 Acyl-beta-D-glucuronide Synthesis

The synthesis of this compound requires the specific incorporation of four deuterium atoms into the Acedoben structure prior to its conjugation with glucuronic acid.

Regioselective Deuteration Techniques

The term "Acedoben-d4" implies the replacement of four specific hydrogen atoms with deuterium. Assuming the deuteration occurs on the aromatic ring of the Acedoben molecule, several methods for regioselective deuteration of arenes can be considered.

Transition metal-catalyzed H/D exchange reactions are a powerful tool for selective deuteration. Catalysts based on metals like palladium, rhodium, iridium, and silver can facilitate the exchange of hydrogen atoms on an aromatic ring with deuterium from a deuterium source, most commonly deuterium oxide (D₂O). nih.govacs.orgnih.gov

Silver-catalyzed deuteration: Silver salts, such as silver triflate (AgOTf), have been shown to catalyze the regioselective deuteration of electron-rich aromatic compounds. nih.gov

Rhodium-catalyzed deuteration: Cationic rhodium complexes can catalyze the ortho-deuteration of aromatic carboxylic acids, which is a relevant consideration for Acedoben's structure. acs.org

Iron-catalyzed deuteration: Nanostructured iron catalysts have been developed for the selective deuteration of anilines and other heterocyclic compounds. nih.gov

The choice of catalyst and reaction conditions (temperature, solvent, and reaction time) is crucial for achieving the desired regioselectivity and level of deuterium incorporation.

Isotopic Purity and Chemical Purity Considerations for Labeled Standards

For this compound to be a reliable internal standard in quantitative bioanalysis, its isotopic and chemical purity must be high. nih.gov

Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms (in this case, four). It is typically determined by mass spectrometry. nih.govalmacgroup.com High-resolution mass spectrometry (HRMS) can distinguish between molecules with different numbers of deuterium atoms (isotopologues) based on their precise mass-to-charge ratios. nih.govresearchgate.net The relative abundance of the ion corresponding to the d4-labeled compound versus the d0, d1, d2, and d3 versions is used to calculate the isotopic enrichment. rsc.org

Chemical purity refers to the percentage of the desired compound in the sample, free from other chemical impurities. This is typically assessed using high-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a UV detector or a mass spectrometer. nih.gov The peak area of the target compound relative to the total peak area of all components in the chromatogram provides a measure of its purity. chromforum.org

Spectroscopic and Chromatographic Characterization of Synthesized Labeled Compounds

The structural confirmation and purity assessment of the synthesized this compound rely on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.

¹H NMR can confirm the positions of deuterium incorporation by the disappearance of proton signals at the deuterated sites. It can also be used to determine the anomeric configuration (α or β) of the glucuronide linkage based on the chemical shift and coupling constant of the anomeric proton (H-1). nih.govnih.govhmdb.ca

¹³C NMR provides information about the carbon skeleton of the molecule and can also be used to confirm the structure and anomeric configuration. uliege.be

Mass Spectrometry (MS) is essential for confirming the molecular weight and isotopic distribution of the labeled compound. nih.govnih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule and its fragments. nih.govccspublishing.org.cn

Tandem Mass Spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting product ions. The fragmentation pattern can provide information about the structure of the aglycone and the glucuronide moiety, as well as the site of glucuronidation. currentseparations.comsciex.com

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing chemical purity and for separating the target compound from any starting materials, reagents, or byproducts. nih.gov Reversed-phase HPLC is commonly used for the analysis of drug metabolites. nih.govcurrentseparations.com The choice of column, mobile phase composition, and gradient elution program is optimized to achieve good separation of the analyte from potential impurities. currentseparations.com

The following tables provide hypothetical but representative data for the characterization of this compound, based on typical values for similar compounds found in the literature.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (Glucuronide) | 5.2 - 5.5 | d | 7.5 - 8.5 |

| H-2, H-3, H-4 (Glucuronide) | 3.2 - 3.8 | m | |

| H-5 (Glucuronide) | 3.9 - 4.2 | d | |

| Aromatic Protons (Acedoben) | 7.0 - 8.0 | m | |

| Other Protons (Acedoben) | 2.0 - 4.0 | m |

Note: The absence of signals in the aromatic region corresponding to the sites of deuteration would be expected.

Table 2: Representative Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | m/z (observed) | Fragmentation Information |

| [M-H]⁻ | [Calculated mass of Acedoben-d4 + Glucuronic acid - H]⁻ | [Observed mass] | Deprotonated molecular ion |

| [Aglycone-d4-H]⁻ | [Calculated mass of Acedoben-d4 - H]⁻ | [Observed mass] | Loss of glucuronic acid |

| [Glucuronic acid-H]⁻ | 193.03 | [Observed mass] | Glucuronic acid fragment |

Table 3: Representative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a relevant wavelength or Mass Spectrometry |

| Retention Time | Dependent on the specific Acedoben structure |

Analytical Techniques for Confirmation of Deuterium Incorporation

The successful incorporation of deuterium into the Acedoben backbone is a critical checkpoint in the synthesis of this compound. Several analytical techniques are employed to confirm the presence and location of the deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for this purpose. While proton NMR (¹H NMR) can indicate the absence of protons at specific positions, Deuterium NMR (²H NMR) provides direct evidence of deuterium incorporation. wikipedia.orgsigmaaldrich.com A deuterated compound like this compound will exhibit a distinct peak in the ²H NMR spectrum corresponding to the chemical shift of the deuterium atoms, while the corresponding proton signals will be absent or significantly diminished in the ¹H NMR spectrum. wikipedia.orgyoutube.comyoutube.com Deuterium exchange NMR can further confirm the presence of labile protons by observing the disappearance of their signals upon addition of a deuterium source like D₂O. youtube.comyoutube.com

Mass Spectrometry (MS) is another powerful technique for confirming isotopic labeling. The mass spectrum of this compound will show a molecular ion peak that is shifted by four mass units compared to its non-deuterated analog, reflecting the presence of the four deuterium atoms. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition and, by extension, the successful deuteration. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and identify the location of the deuterium labels within the structure.

A summary of these techniques and their expected outcomes is presented in the table below.

| Analytical Technique | Principle | Expected Result for this compound |

| ¹H NMR | Detects the magnetic properties of hydrogen-1 nuclei. | Disappearance or significant reduction of signals corresponding to the positions of deuterium incorporation. |

| ²H NMR | Detects the magnetic properties of deuterium nuclei. | Appearance of signals at chemical shifts corresponding to the positions of deuterium incorporation. wikipedia.org |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Molecular ion peak shifted by +4 m/z compared to the unlabeled compound. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements. | Precise mass measurement consistent with the molecular formula C₁₅H₁₃D₄NO₉. |

| Tandem Mass Spectrometry (MS/MS) | Fragments ions and analyzes the resulting daughter ions. | Fragmentation pattern confirms the location of the deuterium labels on the Acedoben moiety. |

Purity Assessment of Synthesized this compound

Ensuring the purity of the synthesized this compound is crucial for its intended applications. The primary analytical method for this is High-Performance Liquid Chromatography (HPLC) , often coupled with a mass spectrometer (LC-MS/MS). researchgate.netnih.gov

Acyl glucuronides are known to be potentially unstable and can undergo acyl migration to form positional isomers. researchgate.netnih.gov Therefore, the chromatographic method must be capable of separating the desired 1-β-acyl glucuronide from these isomers, as well as from the unreacted starting materials (Acedoben-d4 and the glucuronic acid derivative) and the non-deuterated Acedoben acyl-beta-D-glucuronide. nih.gov

A typical purity assessment would involve developing an HPLC method with a suitable stationary phase (e.g., C18) and a mobile phase gradient that can achieve baseline separation of all potential components. nih.gov Detection can be achieved using a UV detector, but for greater specificity and sensitivity, a mass spectrometer is preferred. researchgate.netnih.gov The MS/MS detector can be set to monitor for the specific mass transitions of this compound and its potential impurities.

The table below outlines a hypothetical purity analysis of a synthesized batch of this compound.

| Analyte | Retention Time (min) | Mass Transition (m/z) | Purity (%) |

| This compound | 12.5 | 360.3 → 184.1 | 98.5 |

| Acedoben Acyl-beta-D-glucuronide (unlabeled) | 12.5 | 356.3 → 180.1 | 0.5 |

| Acedoben-d4 | 8.2 | 184.1 → 142.1 | 0.3 |

| Isomer 1 of this compound | 11.8 | 360.3 → 184.1 | 0.4 |

| Isomer 2 of this compound | 13.1 | 360.3 → 184.1 | 0.3 |

Metabolic Pathways and Mechanistic Investigations of Acyl Glucuronides

General Principles of Glucuronidation as a Phase II Biotransformation Pathway

Glucuronidation represents a pivotal Phase II metabolic pathway for a wide array of substances, including drugs and endogenous compounds. nih.gov This process, also known as conjugation, involves the attachment of a hydrophilic molecule, glucuronic acid, to a lipophilic substrate. numberanalytics.com The primary outcome of this reaction is the formation of a more water-soluble compound, facilitating its excretion from the body. numberanalytics.com

The significance of glucuronidation in biotransformation is underscored by several key factors: a readily available supply of D-glucuronic acid derived from D-glucose, the ability of numerous functional groups to enzymatically combine with glucuronic acid, and the substantial increase in water solubility of the resulting conjugate. uomus.edu.iq This enhanced polarity is due to the glucuronyl moiety's ionized carboxylate and polar hydroxyl groups. uomus.edu.iq

Glucuronidation is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). numberanalytics.com These enzymes facilitate the transfer of a glucuronic acid moiety from the activated coenzyme, uridine-5-diphospho-α-D-glucuronic acid (UDPGA), to a substrate. numberanalytics.comuomus.edu.iq The resulting glucuronide conjugates are typically more hydrophilic and negatively charged, preventing them from passively exiting cells and necessitating the involvement of efflux transporters for their elimination. nih.gov

While often a secondary metabolic step following Phase I reactions like hydroxylation, glucuronidation can also serve as the primary metabolic route for certain compounds. nih.gov The process is generally considered a detoxification mechanism, as the resulting glucuronides are usually biologically inactive and readily excreted in urine or bile. nih.govuomus.edu.iq However, it is important to note that there are exceptions to this general rule. uomus.edu.iq

Enzymology of Acyl Glucuronide Formation: Role of UDP-Glucuronosyltransferases (UGTs)

The formation of acyl glucuronides, which occurs when carboxylic acid moieties are metabolized by UGTs, is a significant biotransformation pathway. nih.gov This reaction is catalyzed by specific isoforms of the UGT enzyme superfamily. nih.gov

Several human UGT isoforms have been identified as key players in the glucuronidation of carboxylic acid-containing compounds. The most prominent among these is UGT2B7 , which is often considered the major isoform involved in this process due to its high efficiency. nih.gov Other important isoforms include UGT1A3 and UGT1A9 . nih.gov Research has also indicated the involvement of UGT1A1 , UGT2B15 , and UGT2B17 in the glucuronidation of certain carboxylic acid drugs. nih.gov Additionally, UGT1A7 and UGT1A10 have been shown to react with several carboxylic acid aglycones. nih.gov In contrast, some isoforms like UGT1A4, known primarily for metabolizing amines, and UGT2B10 show little to no activity towards many carboxylic acid substrates. nih.gov

The expression of these UGT isoforms is tissue-specific. In the liver, a primary site of drug metabolism, key isoforms include UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, UGT2B15, and UGT2B17. frontiersin.org The gastrointestinal tract, another important site for drug metabolism, expresses isoforms such as UGT1A7, UGT1A8, and UGT1A10. frontiersin.orgbdj.co.jp

The table below summarizes the key UGT isoforms involved in acyl glucuronidation and their typical tissue distribution.

| UGT Isoform | Involvement in Acyl Glucuronidation | Primary Tissue Distribution |

| UGT2B7 | Major isoform, high efficiency nih.gov | Liver, Kidney frontiersin.org |

| UGT1A3 | Significant involvement nih.gov | Liver frontiersin.org |

| UGT1A9 | Significant involvement nih.gov | Liver, Kidney frontiersin.org |

| UGT1A1 | Contributes to glucuronidation nih.gov | Liver frontiersin.org |

| UGT2B15 | Contributes to glucuronidation nih.gov | Liver frontiersin.org |

| UGT2B17 | Contributes to glucuronidation nih.gov | Liver frontiersin.org |

| UGT1A7 | Reacts with some carboxylic acids nih.gov | Stomach frontiersin.org |

| UGT1A10 | Reacts with some carboxylic acids nih.gov | Small Intestine, Colon, Bladder frontiersin.org |

Reaction phenotyping studies are crucial for identifying the specific enzymes responsible for metabolizing a drug candidate. nih.gov For glucuronidation pathways, these studies often utilize a panel of individually expressed recombinant human UGT enzymes. nih.gov This approach allows for the determination of which specific UGT isoforms are involved in the metabolism of a particular compound. nih.govlabcorp.com

In a typical reaction phenotyping experiment, the test compound is incubated with a battery of cell lines, each expressing a different UGT enzyme. nih.gov The rate of disappearance of the parent compound or the rate of appearance of the glucuronide metabolite is then measured, often using analytical techniques like LC-MS/MS. nih.govnih.gov

The standard incubation mixture for these assays typically includes the test compound, the expressed UGT enzyme, a buffer solution, magnesium chloride, a permeabilizing agent like alamethicin, and the cofactor UDPGA. nih.gov The reaction is initiated by the addition of UDPGA after a pre-incubation period. nih.gov

It is important to note that while recombinant enzyme systems are a powerful tool, the relative abundance of UGT enzymes in human liver is not as well-established as for other enzyme families like cytochrome P450s. nih.gov This can make it challenging to precisely estimate the in vivo contribution of individual UGT enzymes based solely on in vitro data. nih.gov

In Vitro Metabolic Stability and Biotransformation Studies of Acyl Glucuronides

In vitro metabolic stability studies are essential in drug discovery to assess how susceptible a compound is to metabolism. researchgate.net These studies help in ranking compounds, understanding structure-activity relationships, and predicting in vivo clearance. researchgate.net For compounds that undergo glucuronidation, these studies focus on the formation and stability of the glucuronide conjugates.

Liver microsomes and hepatocytes are the most commonly used in vitro systems for assessing metabolic stability. researchgate.net

Liver Microsomes : These are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, including UGTs. utsouthwestern.edu Microsomal stability assays are widely used to evaluate Phase I and Phase II metabolism. researchgate.netutsouthwestern.edu To study glucuronidation specifically, the incubation medium must be fortified with the necessary cofactor, UDPGA. utsouthwestern.edu While valuable, predictions of in vivo hepatic drug glucuronidation from liver microsomal data have sometimes resulted in under-prediction. nih.gov

Hepatocytes : Intact liver cells, or hepatocytes, are considered the "gold standard" for in vitro metabolism studies. utsouthwestern.eduthermofisher.com They contain a full complement of both Phase I and Phase II enzymes and cofactors at physiological concentrations, and the cellular structure remains intact, providing a more representative model of the in vivo environment. utsouthwestern.eduthermofisher.com Both fresh and cryopreserved hepatocytes are used, with cryopreserved cells offering convenience and retaining enzymatic activities similar to fresh cells. thermofisher.com Studies have shown that metabolic clearances for a range of drugs obtained using human hepatocytes accurately predict in vivo hepatic clearance. nih.gov

The general procedure for a metabolic stability assay involves incubating the test compound with either liver microsomes or hepatocytes and monitoring the disappearance of the parent compound over time. researchgate.net From this data, the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated. thermofisher.com

The following table outlines a typical experimental setup for an in vitro metabolic stability study in suspension hepatocytes.

| Parameter | Condition |

| Test System | Suspension of cryopreserved hepatocytes thermofisher.com |

| Cell Density | 0.5 x 10⁶ viable cells/mL thermofisher.com |

| Incubation Volume | 1 mL thermofisher.com |

| Time Points | 0, 15, 30, 60, 90, 120 minutes thermofisher.com |

| Analysis | LC-MS/MS to quantify parent compound disappearance researchgate.net |

The identification and characterization of metabolites are critical steps in understanding the biotransformation of a drug candidate. nih.gov For acyl glucuronides, this involves confirming the structure of the glucuronide conjugate and identifying the site of glucuronidation.

In non-clinical studies, glucuronide metabolites are often generated in vitro using liver microsomes or hepatocytes from various species. nih.gov The resulting metabolites are then analyzed using advanced analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is a primary tool for detecting and identifying metabolites. nih.gov The mass spectrometer provides information on the molecular weight of the metabolite and its fragmentation pattern, which can help in elucidating its structure. researchgate.net

For a definitive structural confirmation, particularly for novel or unusual metabolites, a larger quantity of the metabolite may need to be generated for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov For instance, the structure of a unique N+-glucuronide metabolite of the drug cediranib (B1683797) was confirmed using ¹H NMR and ROESY experiments after it was biosynthesized using recombinant UGT1A4 enzymes. nih.gov

In some cases, enzymatic hydrolysis using β-glucuronidase can be employed to confirm the presence of a glucuronide conjugate. researchgate.net Treatment with this enzyme will cleave the glucuronic acid moiety, resulting in the reappearance of the parent compound. researchgate.net

The process of identifying and characterizing glucuronide metabolites can be summarized in the following steps:

In vitro generation : Incubate the parent compound with liver microsomes or hepatocytes to produce the glucuronide metabolite. nih.gov

Detection and preliminary identification : Analyze the incubation mixture using LC-MS/MS to detect potential metabolites and obtain their mass spectral data. researchgate.net

Structural elucidation : If necessary, scale up the production of the metabolite and perform NMR analysis for unambiguous structure determination. nih.gov

Confirmation : Use enzymatic hydrolysis with β-glucuronidase to confirm the identity of the glucuronide conjugate. researchgate.net

Comparative Metabolism Studies Across Different Species (e.g., human vs. rat liver fractions)

The metabolism of acyl glucuronides (AGs), which are conjugates of carboxylic acids with glucuronic acid, exhibits notable species-dependent differences. nih.gov Studies comparing human and rat liver microsomes have demonstrated variations in the hydrolysis of these compounds. nih.gov For instance, the hydrolysis rates of mefenamic acid acyl glucuronide and etodolac (B1671708) acyl glucuronide are significantly higher in rat liver microsomes than in human liver microsomes. nih.gov In human liver microsomes, esterases are the predominant enzymes responsible for AG hydrolysis, whereas in rats, both esterases and β-glucuronidase contribute almost equally. nih.gov

The glucuronidation of ezetimibe, a cholesterol-lowering drug, also shows significant interspecies variability in intestinal microsomes from humans, rats, mice, monkeys, and dogs. mdpi.com Kinetic analyses revealed that the maximum metabolic rate (Vmax) was highest in monkeys, followed by rats, mice, humans, and dogs, with an 8.17-fold difference in intrinsic clearance (CLint) among these species. mdpi.com These variations are attributed to species-specific differences in the expression and activity of UDP-glucuronosyltransferase (UGT) enzymes. mdpi.com Similarly, the glucuronidation of resveratrol, a polyphenol, differs between humans and rodents, with dogs being a more comparable model to humans for this specific metabolic pathway. nih.gov

Table 1: Comparative Hydrolysis of Acyl Glucuronides in Human vs. Rat Liver Microsomes

| Compound | Species | Primary Hydrolytic Enzyme(s) | Relative Hydrolysis Rate |

|---|---|---|---|

| Mefenamic Acid Acyl Glucuronide | Human | Esterases | Lower |

| Mefenamic Acid Acyl Glucuronide | Rat | Esterases and β-glucuronidase | Higher |

| Etodolac Acyl Glucuronide | Human | Esterases | Lower |

| Etodolac Acyl Glucuronide | Rat | Esterases and β-glucuronidase | Higher |

Acyl Migration and Chemical Reactivity of Glucuronides

Acyl glucuronides are chemically reactive metabolites that can undergo several non-enzymatic reactions, including intramolecular acyl migration, hydrolysis, and covalent binding to proteins. nih.govnih.gov These reactions are of significant interest due to their potential toxicological implications. tandfonline.comnih.gov

Mechanisms and Kinetics of Acyl Migration in Acyl Glucuronides

The 1-β-O-acyl glucuronides formed during metabolism are prone to spontaneous degradation through intramolecular acyl migration. tandfonline.comnih.govrsc.org This process involves the movement of the acyl group from the C-1 position of the glucuronic acid moiety to other positions, resulting in the formation of 2-, 3-, and 4-O-acyl isomers. rsc.orgacs.org These reactions typically follow apparent first-order kinetics. tandfonline.comnih.govacs.org

The rate of acyl migration is influenced by the structure of the aglycone, pH, and temperature. rsc.orgrsc.org For example, the degradation rate of tolmetin (B1215870) glucuronide is faster than that of ketoprofen-related glucuronides. tandfonline.comnih.gov The half-life of an acyl glucuronide, which is a composite of hydrolysis and acyl migration rates, serves as a useful indicator of its chemical reactivity. tandfonline.com Studies have shown that acyl migration is often the predominant degradation pathway compared to hydrolysis under physiological conditions. acs.org

The process begins with the migration from the 1-β to the 2-β position, followed by subsequent migrations to the 3- and 4-positions. rsc.org These positional isomers can also exist as α- and β-anomers. nih.gov

Table 2: Degradation Half-Lives of Select Acyl Glucuronides

| Acyl Glucuronide | Medium | Half-life (hours) |

|---|---|---|

| Probenecid (B1678239) 1β-acyl glucuronide | Buffer (pH 7.4) | 0.27 ± 0.003 |

| Probenecid 1β-acyl glucuronide | Human Plasma | 0.17 ± 0.007 |

| (R)-Ketoprofen glucuronide | Buffer (pH 7.4) | ~0.65 |

| (S)-Ketoprofen glucuronide | Buffer (pH 7.4) | ~1.26 |

Stereoselective Aspects of Acyl Migration and Reactivity

The degradation and reactivity of acyl glucuronides can be stereoselective. tandfonline.comnih.gov For diastereoisomeric glucuronides, such as those of ketoprofen (B1673614), the degradation rate of the (S)-isomer is consistently slower than that of the (R)-isomer, often by a factor of about two. nih.gov

Mechanistic Studies of Non-Enzymatic Rearrangement and Hydrolysis

Acyl glucuronides undergo non-enzymatic rearrangement and hydrolysis in aqueous solutions. tandfonline.comnih.gov The process involves the intramolecular migration of the acyl group, leading to various positional isomers, and the cleavage of the ester bond, which reforms the parent carboxylic acid. nih.govrsc.org

NMR spectroscopy has been a valuable tool for studying these degradation pathways in situ. tandfonline.comnih.govnih.gov By monitoring the disappearance of the anomeric proton of the 1-O-acyl glucuronide and the appearance of signals from the rearranged isomers and the hydrolyzed aglycone, researchers can delineate the kinetics of both acyl migration and hydrolysis. nih.gov These studies confirm that acyl migration is often the major degradation pathway, while hydrolysis is a competing, but often minor, reaction under physiological conditions. The rate of these non-enzymatic reactions is influenced by the chemical structure of the aglycone, with steric and electronic factors playing a significant role. rsc.orgtandfonline.com

In Vitro Studies of Protein Adduct Formation (mechanistic, non-clinical focus)

A key toxicological concern with acyl glucuronides is their ability to form covalent adducts with proteins. nih.govnih.govmdpi.com This process is believed to be initiated by the chemical reactivity of the acyl glucuronide and its isomers. mdpi.com Two primary mechanisms for protein adduct formation have been proposed: transacylation and glycation. mdpi.comnih.gov

Transacylation involves the direct nucleophilic attack by amino acid residues of a protein on the electrophilic carbonyl carbon of the acyl glucuronide, leading to the transfer of the acyl group to the protein. mdpi.comnih.gov This can occur with the initial 1-β-O-acyl glucuronide or its rearranged isomers. nih.gov

Glycation is a more complex pathway that begins with the acyl migration to form positional isomers. mdpi.comnih.gov The rearranged isomers can undergo ring-opening to form a reactive aldehyde, which can then react with the amino groups of proteins (like lysine (B10760008) residues) to form a Schiff base. nih.govresearchgate.net This intermediate can then undergo an Amadori rearrangement to form a stable protein adduct. nih.govresearchgate.net

In vitro studies have shown that acyl glucuronides of drugs like probenecid and diclofenac (B195802) can rapidly bind to plasma proteins. acs.orgmdpi.com The extent of covalent binding can be significant, and in some cases, stereoselective. acs.orgmdpi.com For example, higher amounts of covalent adducts were observed with proteins for (R)-ketoprofen-AG compared to (S)-ketoprofen-AG. mdpi.com The formation of these protein adducts can potentially alter protein function and trigger immune responses. nih.gov

Trapping Agent Strategies for Reactive Intermediates

To detect and characterize the reactive intermediates formed during the degradation of acyl glucuronides, researchers employ trapping agent strategies. nih.govnih.gov These strategies involve the use of nucleophilic agents that can compete with proteins to react with the electrophilic intermediates. nih.gov

Commonly used trapping agents include:

Thiols , such as glutathione (B108866) (GSH) and N-acetylcysteine, which can trap intermediates formed via the transacylation pathway, resulting in thioester conjugates. nih.govnih.gov Studies have shown that acyl glucuronides of certain drugs readily form glutathione adducts in buffer solutions. nih.govnih.gov

Amines , like methoxylamine, are used to trap the putative aldehyde intermediate formed during the glycation pathway. nih.govnih.gov However, in some studies, no methoxylamine conjugates were formed, suggesting that the transacylation pathway may be more favorable for certain compounds. nih.gov

Cysteine has also been used as a trapping agent, with both acylation and glycation adducts being detected. researchgate.netnih.gov Quantitative assays using radiolabeled cysteine, such as [³⁵S]cysteine, have been developed to assess the reactivity of acyl glucuronides. researchgate.netnih.gov

Fluorescently-labeled trapping reagents , such as the diamine-structured Dap-Dan, have been designed to detect reactive acyl glucuronides with high accuracy, providing a useful tool for risk assessment in early drug discovery. nih.gov

These trapping studies provide valuable mechanistic insights into the bioactivation pathways of acyl glucuronides and help to identify the key reactive species involved in protein adduct formation. nih.govnih.gov

Characterization of Covalent Adducts (e.g., with UGTs)

The formation of covalent adducts between chemically reactive metabolites and endogenous macromolecules, such as proteins, is a significant area of mechanistic investigation. For carboxylic acid-containing compounds that are metabolized to acyl glucuronides, these metabolites are known to be electrophilic and can covalently bind to proteins, including the UDP-glucuronosyltransferase (UGT) enzymes responsible for their formation. nih.govnih.gov While specific studies characterizing the covalent adducts of Acedoben-d4 Acyl-beta-D-glucuronide with UGTs are not extensively detailed in the public domain, the principles and methodologies for their characterization are well-established through research on analogous compounds, particularly other non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com

The characterization of these adducts is crucial for understanding the potential mechanisms of protein dysfunction and immunogenicity. nih.govmdpi.com The process involves the detection, identification, and quantification of the modified protein.

Mechanisms of Adduct Formation: Acyl glucuronides can form covalent adducts with proteins through two primary mechanisms:

Transacylation: This involves a direct nucleophilic attack by an amino acid residue (e.g., lysine, serine) on the electrophilic ester carbonyl carbon of the acyl glucuronide, leading to the formation of an amide or ester linkage and release of the glucuronic acid moiety.

Glycation: This pathway involves intramolecular acyl migration, where the aglycone shifts its position on the glucuronic acid ring. The rearranged isomers can then open to form a reactive aldehyde, which subsequently forms a Schiff base (imine) with a primary amine group on a protein, such as the ε-amino group of a lysine residue. nih.govnih.gov This imine can undergo further reactions to form a stable covalent bond. Evidence for the imine mechanism has been demonstrated for compounds like tolmetin through experiments that trap the intermediate with sodium cyanoborohydride. nih.govnih.gov

Analytical Characterization Techniques: The identification and structural elucidation of covalent adducts with UGTs rely heavily on advanced analytical techniques, primarily mass spectrometry (MS). nih.govacs.orgmdpi.com

Quantification of Covalent Binding: A common approach to quantify the extent of covalent binding involves incubating the acyl glucuronide with the target protein (e.g., specific recombinant UGT isoforms or liver microsomes). nih.govnih.gov After incubation, the protein is extensively washed to remove any non-covalently bound material. The protein pellet is then hydrolyzed under strong alkaline conditions (e.g., with sodium hydroxide) to cleave the covalent bond and release the parent drug. nih.gov The liberated drug is then quantified using sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govcurrentseparations.com This provides a measure of the total amount of drug covalently bound to the protein.

Identification of Adducts and Binding Sites: Pinpointing the exact site of modification on the protein requires more sophisticated proteomic approaches. nih.govmdpi.com The adducted protein is subjected to enzymatic digestion, typically with trypsin, to generate smaller peptides. This peptide mixture is then analyzed by LC-MS/MS. nih.govnih.gov Peptides that have been modified by the drug will exhibit a specific mass shift corresponding to the addition of the drug molecule or a fragment thereof. By analyzing the fragmentation pattern (MS/MS spectrum) of the modified peptide, the exact amino acid residue that was adducted can be identified. acs.orgnih.gov Open-mass search strategies and specialized software have been developed to help identify unknown drug-protein adducts from complex mass spectrometry data without prior knowledge of the adduct's mass. nih.govacs.org

Research Findings on NSAID-AG Adducts with UGTs: Studies on various NSAID acyl glucuronides have demonstrated their ability to form covalent adducts with different UGT isoforms. These findings provide a framework for the expected reactivity of this compound.

Research has shown that the amounts of covalent adducts formed can differ significantly between UGT isoforms. For instance, diclofenac-AG was found to form substantially more covalent adducts with UGT1A9 than with UGT2B7. nih.govnih.gov Conversely, the acyl glucuronide of zomepirac (B1201015) formed more adducts with UGT2B7 than UGT1A9. nih.gov Furthermore, stereoselectivity in covalent binding has been observed for chiral NSAIDs. nih.govnih.gov For ketoprofen-AG, the R-enantiomer formed higher amounts of covalent adducts with certain cellular proteins compared to the S-enantiomer. mdpi.com

A significant finding is the correlation between the chemical stability of an acyl glucuronide and its propensity to form covalent adducts. A study investigating several NSAID-AGs found a negative correlation between the half-life of the glucuronide in buffer and the amount of covalent adducts formed with UGT2B7, suggesting that more labile acyl glucuronides are more reactive and form higher levels of irreversible adducts. nih.govnih.gov

The following table summarizes key findings from studies on the covalent binding of various NSAID acyl glucuronides to UGT enzymes.

Interactive Data Table: Covalent Adduct Formation of NSAID Acyl Glucuronides with UGT Isoforms

| Drug | Acyl Glucuronide (AG) | Target UGT Isoform(s) | Key Findings | Citations |

| Diclofenac | Diclofenac-AG | UGT1A9, UGT2B7 | Forms covalent adducts with both isoforms. Adduct formation is significantly higher with UGT1A9 than UGT2B7. | nih.gov, nih.gov |

| Ketoprofen | Ketoprofen-AG | UGT1A1, UGT1A9, UGT2B4, UGT2B7 | Forms covalent adducts with organelle proteins and UGTs. Stereoselectivity observed in binding. | nih.gov, mdpi.com |

| Zomepirac | Zomepirac-AG | UGT1A9, UGT2B7 | Forms covalent adducts with both isoforms. Adduct formation is significantly higher with UGT2B7 than UGT1A9. | nih.gov |

| Mefenamic Acid | Mefenamic Acid-AG | UGT1A9, UGT2B7 | Forms adducts, but its capacity to form adducts with UGT1A9 or UGT2B7 is approximately 10 times lower than that of Diclofenac-AG. | nih.gov, nih.gov |

| Propionic Acid Derivatives (general) | NSAID-AGs | UGT1A vs. UGT2B families | The amounts of covalent adducts formed with UGT2B isoforms were generally higher than with UGT1A isoforms. | nih.gov, nih.gov |

Advanced Analytical Methodologies and Applications of Acedoben D4 Acyl Beta D Glucuronide

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Glucuronides

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the predominant bioanalytical tool for pharmacokinetic and metabolism studies due to its inherent specificity, sensitivity, and speed. researchgate.net The development and validation of robust LC-MS/MS methods are essential for the accurate measurement of glucuronide metabolites, including Acedoben-d4 Acyl-beta-D-glucuronide, in various biological matrices. researchgate.neteuropa.eufda.gov

Acedoben Acyl-β-D-glucuronide is a metabolite of Acedoben. pharmaffiliates.com The development of a sensitive and rapid quantitative analytical method for the simultaneous determination of a drug and its metabolites, such as the acyl glucuronide, is crucial. nih.gov

Chromatographic Separation Techniques for Isomeric Glucuronides

A significant challenge in the analysis of glucuronides is the separation of isomeric forms. nih.govnih.gov Glucuronidation can occur at different positions on a molecule, resulting in isomers with identical mass but potentially different biological activities. core.ac.uk Reversed-phase liquid chromatography (RPLC) is widely used for the analysis of glucuronides. researchgate.net Due to their polar nature, acidic mobile phases are often employed in RPLC to enhance retention through hydrophobic interactions. researchgate.net

The choice of the stationary phase and mobile phase composition is critical for achieving the desired separation. For instance, a pentafluorophenyl stationary phase has been shown to provide excellent chromatographic separation of many isomers. mdpi.com In some cases, traditional reversed-phase HPLC may not be sufficient to resolve all isomeric glucuronides. nih.govnih.gov In such situations, alternative techniques like supercritical fluid chromatography (SFC) have been successfully employed to separate isomeric urolithin glucuronides in less than 15 minutes. nih.govnih.govacs.org

The mobile phase typically consists of a neutral to slightly acidic aqueous component (pH 2.5-6), often containing 0.01–0.1% formic or acetic acid, and an organic solvent, usually acetonitrile. scispace.com Acetonitrile is often preferred over methanol (B129727) as it can provide better peak shapes for basic compounds and glucuronides, improved resolution between structural isomers, and a higher MS response. scispace.com

Mass Spectrometry Parameters and Detection Modes

Tandem mass spectrometry (MS/MS) is the cornerstone of direct glucuronide quantification, offering exceptional selectivity and sensitivity. researchgate.net Electrospray ionization (ESI) is a common ionization technique used for the analysis of glucuronides. core.ac.uk The analysis can be performed in either positive or negative ion mode, depending on the specific compound and the desired sensitivity. nih.gov For instance, the analysis of ethyl glucuronide is often carried out in negative polarity. nih.govresearchgate.net

A characteristic feature of glucuronides in MS/MS analysis is the neutral loss of the glucuronic acid moiety (176.0321 amu). nih.govnih.gov This neutral loss can be used as a screening tool to identify potential glucuronide metabolites in complex biological samples. nih.gov In addition to the neutral loss, characteristic fragment ions of the glucuronic acid moiety (e.g., m/z 175, 113, and 85) can provide further confirmation of the glucuronide structure. nih.gov

Multiple reaction monitoring (MRM) is a highly selective and sensitive MS/MS technique used for quantification. nih.gov In MRM, a specific precursor ion is selected and fragmented, and a specific product ion is then monitored. This process minimizes interference from other compounds in the matrix, leading to more accurate and precise quantification.

Table 1: Illustrative LC-MS/MS Parameters for Glucuronide Analysis

| Parameter | Setting | Rationale |

| Chromatography | ||

| Column | C18 or Pentafluorophenyl | Provides good retention and separation for polar glucuronides. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH enhances retention in reversed-phase chromatography. |

| Mobile Phase B | Acetonitrile | Common organic solvent providing good peak shape and MS response. scispace.com |

| Gradient | Optimized for separation of isomers | Ensures resolution of structurally similar compounds. scispace.com |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Chosen based on the analyte's chemical properties for optimal sensitivity. nih.gov |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. nih.gov |

| Precursor Ion (Q1) | [M+H]⁺ or [M-H]⁻ of the analyte | Selects the ion of interest for fragmentation. |

| Product Ion (Q3) | Specific fragment ion of the analyte | Used for quantification, providing specificity. |

| Neutral Loss Scan | Monitoring for 176.0321 amu | Useful for identifying unknown glucuronide metabolites. nih.govnih.gov |

This table provides a general example of LC-MS/MS parameters and may need to be optimized for specific glucuronide analyses.

Bioanalytical Method Validation Parameters

To ensure the reliability and accuracy of bioanalytical data, LC-MS/MS methods must be rigorously validated according to guidelines from regulatory agencies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). europa.eufda.gov Full validation of a bioanalytical method involves demonstrating its performance in terms of selectivity, linearity, precision, accuracy, and stability. pmda.go.jpgmp-compliance.org

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. gmp-compliance.org This is crucial to avoid interference from endogenous compounds or other metabolites.

Linearity: The response of the instrument should be proportional to the concentration of the analyte over a specified range. europa.eu A calibration curve is generated using standards of known concentrations. gmp-compliance.org

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy is the closeness of the measured value to the true value. pmda.go.jp These are typically assessed by analyzing quality control (QC) samples at different concentration levels. pmda.go.jp

Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions, including sample collection, storage, and processing, to prevent degradation or conversion of the analyte. pmda.go.jpnih.gov Acyl glucuronides, in particular, can be unstable, and care must be taken to minimize their breakdown. nih.gov

Utilization of this compound as a Stable Isotope-Labeled Internal Standard in Bioanalysis

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative LC-MS/MS bioanalysis. scispace.comnih.gov this compound, being a deuterated analog of the corresponding non-labeled glucuronide, serves as an ideal internal standard for its quantification. mdpi.com

Role in Quantitative Analysis of Non-Labeled Analogs

In quantitative bioanalysis, a known amount of the SIL internal standard, such as this compound, is added to both the calibration standards and the unknown samples. chromforum.org The concentration of the non-labeled analyte is then determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. chromforum.org This approach allows for the accurate determination of the analyte's concentration. clearsynth.com

Advantages of Deuterated Internal Standards in Addressing Matrix Effects and Recovery

One of the major challenges in bioanalysis is the "matrix effect," which refers to the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the biological matrix. kcasbio.com Deuterated internal standards are highly effective in compensating for these matrix effects. clearsynth.com

Because the deuterated internal standard is chemically almost identical to the analyte, it co-elutes from the chromatography column and experiences the same matrix effects. kcasbio.comchromforum.org By using the peak area ratio for quantification, any variation in ionization efficiency is normalized, leading to more accurate and reliable results. kcasbio.com

Similarly, SIL internal standards correct for variability in sample preparation, such as extraction recovery. nih.gov Any loss of analyte during the extraction process will be mirrored by a proportional loss of the internal standard, thus maintaining an accurate analyte-to-internal standard ratio. nih.gov This is particularly important for compounds that are highly protein-bound, where extraction recovery can vary significantly between individuals. nih.gov The use of a SIL internal standard is therefore essential for correcting inter-individual variability in recovery. nih.gov

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Glucuronide Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides definitive structural information on metabolites. nih.govunl.edu In the context of glucuronide research, NMR is indispensable for elucidating the precise structure of these conjugates and for studying their dynamic behaviors, such as acyl migration. acs.orgnih.gov Its ability to provide detailed data on bond connectivity and spatial relationships between atoms makes it a gold standard for metabolite structure elucidation. unl.edudoi.org

The formation of glucuronides is a major metabolic pathway for many compounds containing carboxylic acid groups. researchgate.netnih.gov Identifying the exact position of glucuronidation and the resulting isomers is crucial. NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) experiments, is expertly suited for this task, even with microgram quantities of a sample. nih.govingentaconnect.com

Key NMR signals are used to confirm the structure of a glucuronide metabolite. The anomeric proton (H-1) of the glucuronic acid moiety typically appears as a distinct doublet in the 1H NMR spectrum, with a chemical shift that can help identify the conjugate. acs.orgacs.org For example, in a study of an N-glucuronide metabolite, a new peak with a chemical shift of 4.94 ppm was assigned to the anomeric proton, confirming the attachment of the glucuronide moiety. ingentaconnect.com

Table 1: Representative 1H NMR Chemical Shifts for Glucuronide Moieties

| Proton | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Anomeric H-1 (β-anomer) | 5.6 - 5.8 | Doublet | ~7-8 | Diagnostic for 1-O-acyl glucuronides. acs.org |

| H-2, H-3, H-4 | 3.6 - 4.0 | Complex Multiplets | - | Often overlap, requiring 2D NMR for assignment. acs.org |

| H-5 | ~3.95 | Doublet | ~9-10 | Part of the glucuronic acid ring structure. acs.org |

This table presents typical values; actual shifts can vary based on the specific molecule and solvent.

Acyl glucuronides are known to be reactive metabolites that can undergo intramolecular rearrangement, a process known as acyl migration. acs.orgacs.org This process, where the acyl group moves from the C-1 position to other hydroxyl groups on the glucuronic acid ring, can lead to the formation of reactive isomers capable of covalently binding to proteins, a phenomenon with potential toxicological significance. nih.govnih.gov

Investigating the kinetics of this acyl migration is critical. A powerful method combines ¹³C isotopic labeling with NMR spectroscopy. nih.gov By labeling the carbonyl carbon of the acyl group, researchers can directly and specifically track the parent 1-β-O-acyl glucuronide and the formation of its various positional isomers (e.g., 2-O, 3-O, and 4-O-acyl isomers) and anomers (α and β) in real-time. nih.govnih.gov

In a pioneering study on benzoic acid glucuronide, ¹³C-labeling allowed for the direct detection of the internal acyl migration reactions. nih.gov The disappearance of the initial ¹³C-labeled 1-β-O-acyl glucuronide and the concurrent appearance of signals for the rearranged isomers were monitored by ¹³C NMR, allowing for the calculation of degradation kinetics. nih.gov This approach has also been used to study the stereoselective acyl migration of ketoprofen (B1673614) glucuronides, revealing that the (R)-enantiomer rearranged faster than the (S)-enantiomer. nih.gov The rate constants for the 1β→2β migration were determined to be 1.04 hr⁻¹ for the (R)-isomer and 0.52 hr⁻¹ for the (S)-isomer. nih.gov

This direct detection method provides a significant advantage over traditional HPLC-based methods, as it allows for the unambiguous identification and quantification of all isomers in the reaction mixture simultaneously.

Table 2: Half-life (t₁/₂) Data for Acyl Glucuronide Degradation Determined by NMR

| Compound | Half-life (t₁/₂) in hours | Analytical Method | Reference |

| (S)-Ibuprofen AG | 3.68 | ¹H NMR | researchgate.netnih.gov |

| (R)-Ibuprofen AG | 1.79 | ¹H NMR | nih.gov |

| (S)-2-hydroxyibuprofen AG | 5.03 | ¹H NMR | nih.gov |

| (S,S)-carboxyibuprofen AG | 4.80 | ¹H NMR | nih.gov |

| Benzoic acid 1-O-acylglucuronide | 2.08 (125 min) | ¹³C NMR | nih.gov |

Conditions for measurements (e.g., pH, temperature) are critical and detailed in the cited literature.

Broader Chemical Isotope Labeling Strategies for Comprehensive Metabolite Profiling

Beyond studying a single compound, stable isotope labeling (SIL) is a cornerstone of modern metabolomics for comprehensive metabolite profiling. doi.orgtandfonline.comnumberanalytics.com This involves introducing atoms with heavier, non-radioactive isotopes (such as ¹³C, ¹⁵N, or ²H) into a biological system or a sample. numberanalytics.com These labeled molecules are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry (MS) and NMR, allowing them to be traced and quantified. doi.orgnumberanalytics.com

The key advantages of SIL in metabolomics include:

Metabolite Annotation: SIL helps in the confident identification of metabolites in complex biological samples. By comparing the mass spectra of labeled and unlabeled samples, it is possible to distinguish true biological metabolites from background noise or artifacts. doi.orgmpg.de The predictable mass shift caused by the isotope label helps determine the elemental composition of an unknown metabolite. nih.gov

Flux Analysis: By providing cells with a labeled nutrient (e.g., ¹³C-glucose), researchers can trace the path of the label through various metabolic pathways. tandfonline.comnumberanalytics.com This allows for the measurement of metabolic flux, which is the rate of turnover of molecules through a pathway, providing a dynamic view of cellular metabolism that is not achievable with simple concentration measurements. nih.gov

Quantitative Analysis: In an approach known as isotope dilution mass spectrometry, a known amount of a stable isotope-labeled version of a metabolite is added to a sample as an internal standard. numberanalytics.com This allows for highly accurate and precise quantification of the corresponding endogenous, unlabeled metabolite.

Targeted Sub-metabolome Profiling: Chemical isotope labeling strategies can also target specific classes of metabolites. For example, a labeling reagent that specifically reacts with hydroxyl groups can be used to tag all hydroxyl-containing metabolites in a sample. acs.org Using ¹²C- and ¹³C-coded versions of the reagent allows for differential analysis and quantification of the hydroxyl submetabolome between different samples. acs.org

These strategies, whether applied broadly in metabolomics or specifically to track a deuterated compound like this compound, provide an unparalleled depth of information, linking structural identity with metabolic function and dynamics. doi.orgnih.gov

Table 3: Common Stable Isotopes Used in Metabolomics

| Isotope | Natural Abundance (%) | Application Area | Analytical Technique(s) |

| ¹³C | 1.11 | Carbon metabolism, flux analysis nih.gov | MS, NMR |

| ¹⁵N | 0.37 | Nitrogen metabolism, amino acid and nucleotide studies numberanalytics.com | MS, NMR |

| ²H (Deuterium) | 0.015 | General metabolic tracer, lipid metabolism numberanalytics.com | MS, NMR |

| ¹⁸O | 0.20 | Tracing oxygen incorporation, hydrolysis reactions numberanalytics.com | MS |

Theoretical and Computational Approaches to Acyl Glucuronide Chemistry

Investigation of Deuterium (B1214612) Kinetic Isotope Effects (DKIE) in Metabolic Reactions

The introduction of deuterium into a molecule like Acedoben to create Acedoben-d4 can significantly alter the rates of metabolic reactions. This phenomenon, known as the Deuterium Kinetic Isotope Effect (DKIE), arises because the carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can slow down reactions where this bond cleavage is the rate-determining step. nih.govnih.gov

In the context of drug metabolism, DKIE is a critical area of investigation. For enzymes like cytochrome P450 (P450), which catalyze a vast number of oxidative metabolic reactions, the presence of a significant primary DKIE is strong evidence that hydrogen (or deuterium) abstraction is at least partially rate-limiting. nih.gov By strategically replacing hydrogen with deuterium at sites susceptible to metabolism, it is possible to slow down the metabolic clearance of a drug, potentially enhancing its pharmacokinetic profile. exlibrisgroup.comresearchgate.netnih.gov

While specific DKIE studies on the glucuronidation of Acedoben-d4 or the subsequent reactions of its acyl glucuronide are not extensively documented, the principles can be inferred from general knowledge of metabolic pathways. The investigation of these effects typically involves comparing the reaction kinetics of the deuterated and non-deuterated compounds. Techniques such as NMR spectroscopy and mass spectrometry are employed to monitor the rates of formation and degradation of metabolites. acs.orgnih.govacs.org For instance, researchers can track the disappearance of the parent compound and the appearance of its glucuronide and other downstream products over time to calculate reaction rates and determine the magnitude of the isotope effect. nih.gov

The magnitude of the DKIE is expressed as the ratio of the reaction rate for the lighter isotope (kH) to that of the heavier isotope (kD). A DKIE value significantly greater than 1 indicates that C-H bond breaking is involved in the rate-limiting step.

Table 1: Representative Deuterium Kinetic Isotope Effects (DKIE) in Metabolic Reactions. This table presents hypothetical data to illustrate the potential impact of deuteration on different metabolic pathways relevant to a compound like Acedoben, based on general findings in the literature.

| Metabolic Reaction | Enzyme Family | Position of Deuteration | Hypothetical kH/kD | Implication for Acedoben-d4 Acyl-beta-D-glucuronide |

|---|---|---|---|---|

| Aromatic Hydroxylation | Cytochrome P450 | Aromatic Ring (d4) | 1.5 - 4.0 | Slower formation of hydroxylated metabolites from Acedoben-d4. |

| N-Deacetylation | Amidase | Acetyl group | ~1.0 | Minimal effect on the rate of N-deacetylation. |

| Glucuronidation | UGTs | Aromatic Ring (d4) | ~1.0 | Isotope effect not expected as no C-D bond is broken. |

| Acyl Migration | N/A (spontaneous) | Aromatic Ring (d4) | ~1.0 | Deuteration at this position is unlikely to affect migration rate. |

Computational Modeling of Glucuronide Structure, Conformation, and Reactivity

Computational modeling has become an indispensable tool for probing the intricate details of acyl glucuronide chemistry. nih.gov Methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations allow researchers to visualize molecular structures, predict reaction pathways, and understand the forces governing their interactions with biological macromolecules. acs.orgmdpi.com These models can be particularly insightful for understanding the behavior of complex metabolites like this compound. rsc.org

A hallmark of acyl glucuronides is their chemical instability, leading to intramolecular acyl migration. nih.govnih.gov The acyl group, initially attached at the 1-β position by UDP-glucuronosyltransferase enzymes, can migrate to the C-2, C-3, and C-4 hydroxyl groups of the glucuronic acid ring. nih.govnih.gov This rearrangement is significant because the resulting positional isomers have different chemical reactivities and are not substrates for β-glucuronidase, potentially prolonging their circulation and increasing the opportunity for covalent binding to proteins. nih.gov

Computational methods, especially DFT, are used to model these transacylation reactions. rsc.org By calculating the activation energies for each potential migration step, researchers can predict the most likely pathways and the relative stability of the different isomers. acs.org These calculations often correlate well with experimentally observed degradation rates. rsc.org The models can account for factors like the electronic properties of the aglycone and steric hindrance, which influence reactivity. nih.govnih.gov

Table 2: Theoretical Activation Energies for Acyl Migration of a Phenylacetic Acid Acyl Glucuronide. This table shows representative data from a DFT study on a model compound to illustrate how computational chemistry is used to predict acyl migration pathways. Specific data for this compound is not available.

| Migration Pathway | Description | Calculated Activation Energy (kJ/mol) rsc.org |

|---|---|---|

| 1-β to 2-β | Initial migration from the anomeric carbon | 88.7 |

| 2-β to 3-β | Subsequent migration along the ring | 97.5 |

| 3-β to 4-β | Final migration step | 102.1 |

| 2-β to 1-β | Reversion to the original 1-β isomer | 84.5 |

Molecular dynamics (MD) simulations provide a dynamic view of how acyl glucuronides behave in a biological environment. mdpi.com These simulations model the movements of every atom in a system over time, allowing for the study of conformational changes, solvent interactions, and binding events with proteins. nih.govdovepress.com

For a molecule like this compound, MD simulations can reveal how it interacts with water molecules, how its conformation changes, and how it might approach and bind to nucleophilic sites on proteins like albumin. nih.gov Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions, indicating the stability of the molecule's conformation over the simulation time. A stable system will show low RMSD fluctuations. nih.gov

Root Mean Square Fluctuation (RMSF): Reveals the fluctuation of individual atoms or residues, highlighting flexible regions of the molecule. dovepress.com

Hydrogen Bond Analysis: Identifies the formation and breaking of hydrogen bonds between the glucuronide and surrounding water molecules or protein residues, which are crucial for solubility and binding. dovepress.com

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule accessible to the solvent, providing insights into its solubility and interaction potential. dovepress.com

These simulations can help rationalize experimental findings and build a more complete picture of the potential for an acyl glucuronide to form covalent adducts with proteins, a key hypothesis in their associated toxicity. nih.govacs.org

Table 3: Typical Parameters and Outputs of a Molecular Dynamics Simulation for an Acyl Glucuronide.

| Parameter | Description | Typical Value/Observation | Significance |

|---|---|---|---|

| Simulation Time | Duration of the simulation | 100 - 500 ns | Allows for observation of significant conformational sampling and interactions. dovepress.com |

| Force Field | Mathematical model of interatomic forces | CHARMM, AMBER, OPLS | Determines the accuracy of the simulated physical behavior. mdpi.comnih.gov |

| RMSD | Conformational stability of the glucuronide | < 2 Å after equilibration | Indicates the molecule has reached a stable average conformation. nih.gov |

| Hydrogen Bonds | Interactions with water or protein residues | 5-15 H-bonds with water | Quantifies the strength and nature of intermolecular interactions. nih.gov |

| Binding Energy | Energy released upon binding to a protein | Calculated via methods like LIE | Predicts the affinity of the glucuronide for a protein binding site. researchgate.net |

Future Directions and Emerging Research Opportunities in Acyl Glucuronide Science

Development of Novel Synthetic Routes for Complex Labeled Glucuronides

The synthesis of acyl glucuronides, particularly isotopically labeled ones like Acedoben-d4 Acyl-beta-D-glucuronide, presents considerable challenges due to their inherent instability. Future research is focused on developing more efficient and stable synthetic methodologies.

Key Innovations on the Horizon:

Advanced Protecting Group Strategies: The development of novel protecting groups for the glucuronic acid moiety that can be removed under very mild conditions is crucial to prevent acyl migration and hydrolysis during synthesis. researchgate.net

Enzymatic and Chemoenzymatic Synthesis: The use of UDP-glucuronosyltransferases (UGTs) in vitro or microbial biotransformation offers a highly selective and potentially scalable method for producing complex glucuronides. hyphadiscovery.com This approach can overcome the challenges of traditional chemical synthesis, such as steric hindrance. hyphadiscovery.com

Late-Stage Isotopic Labeling: Techniques for introducing isotopic labels, such as deuterium (B1214612), into the acyl glucuronide structure at a late stage of the synthesis are highly desirable. This would streamline the synthesis of labeled standards like this compound. Research into novel precursors, such as [2H]-labelled α-trichloroimidate glucuronic esters, is paving the way for more accessible synthesis of deuterated glucuronide conjugates. nih.gov

A comparison of traditional and emerging synthetic methods is presented below:

| Method | Advantages | Disadvantages | Applicability to Labeled Glucuronides |

| Traditional Chemical Synthesis | Well-established for many compounds. | Often requires multi-step processes with protecting groups, can lead to instability and acyl migration. | Can be complex and low-yielding for deuterated compounds. |

| Microbial Biotransformation | Can produce complex glucuronides that are difficult to synthesize chemically, highly selective. hyphadiscovery.com | Requires screening of multiple microbial strains, scalability can be a challenge. | Has been successfully used to produce deuterated glucuronides. hyphadiscovery.com |

| Chemoenzymatic Synthesis | Combines the selectivity of enzymes with the flexibility of chemical synthesis. | May require optimization of reaction conditions for both chemical and enzymatic steps. | A promising approach for the efficient synthesis of complex labeled glucuronides. |

Advanced Mechanistic Insights into Glucuronide-Mediated Biological Processes

While it is known that acyl glucuronides can be reactive and form covalent adducts with proteins, the precise mechanisms and biological consequences of these interactions are not fully understood. nih.gov Future research will focus on elucidating these processes in greater detail.

Areas of Intensive Investigation:

Protein Adduct Identification and Characterization: Advanced mass spectrometry techniques will be instrumental in identifying the specific proteins that are targeted by reactive acyl glucuronides and in characterizing the precise nature of the covalent modifications.

Role in Immune Responses: There is growing evidence that acyl glucuronide-protein adducts may act as haptens, triggering immune responses that could lead to idiosyncratic drug toxicities. nih.gov Future studies will aim to clarify the link between acyl glucuronide reactivity and the initiation of immune-mediated adverse drug reactions.

Impact on Cellular Function: Research will explore how the covalent modification of proteins by acyl glucuronides affects their function and contributes to cellular stress and toxicity. nih.gov

Integration of Multi-Omics Data for Holistic Understanding of Glucuronidation

To gain a comprehensive understanding of the role of glucuronidation in health and disease, it is essential to integrate data from various "omics" platforms. This holistic approach will provide a more complete picture of the factors that regulate acyl glucuronide formation and disposition.

Synergistic "Omics" Approaches:

Genomics and Transcriptomics: Identifying genetic polymorphisms in UGT enzymes and regulatory factors that influence the rate and extent of glucuronidation.

Proteomics: Quantifying the absolute concentrations of UGT enzymes in different tissues and individuals to better predict glucuronidation potential. nih.gov Targeted proteomics has shown a strong correlation between UGT enzyme concentration and activity. nih.gov

Metabolomics: Profiling the full spectrum of metabolites, including acyl glucuronides and their downstream products, to understand the metabolic consequences of glucuronidation.

Data Integration Tools: The development and application of sophisticated computational tools, such as COSMOS, are necessary to integrate these large and diverse datasets and to extract meaningful biological insights. ebi.ac.uk These tools can help build mechanistic models that connect signaling pathways, gene regulation, and metabolic networks. ebi.ac.uk

The integration of multi-omics data can be approached in several ways:

| Integration Strategy | Description | Advantages | Challenges |

| Concatenation-based | Combining all omics data into a single large matrix for analysis. youtube.com | Straightforward approach. youtube.com | Can be affected by data heterogeneity and potential for overfitting. youtube.com |

| Model-based | Fitting independent models to each omic dataset and then integrating the model parameters. youtube.com | Can account for the unique characteristics of each data type. | Requires careful model selection and parameter tuning. |

| Late Integration | Analyzing each omic dataset separately and then combining the results. youtube.com | Utilizes well-validated, omic-specific analysis tools. youtube.com | May not fully exploit the interactions between different omic layers. youtube.com |

Innovative Analytical Platforms for High-Throughput Glucuronide Analysis